N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Description
N-cyclohexylcyclohexanamine (dicyclohexylamine, DCHA) is a secondary amine commonly used as a counterion in salts to enhance the crystallinity and solubility of organic acids in non-polar solvents. When paired with 4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid, a benzyloxycarbonyl (Z)-protected amino acid derivative, the resulting compound serves as a critical intermediate in peptide synthesis. The Z-group protects the amine functionality during solid-phase peptide synthesis, while the DCHA counterion facilitates purification and handling .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBXGOAUPHPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves multiple steps. The initial step typically includes the preparation of cyclohexylamine derivatives, followed by the introduction of the phenylmethoxycarbonylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, including drug development. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic agents and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound shares structural and functional similarities with other DCHA salts of Z-protected amino acids, differing primarily in the amino acid backbone and side-chain modifications:
Physicochemical Properties
Molecular Weight and Solubility
- Target Compound: Molecular weight ~446.6 g/mol (based on analogous Z-Leu-OH DCHA ).
- Z-Arg(Mbs)-OH DCHA : Higher molecular weight (~600–650 g/mol) due to the Mbs group; solubility influenced by polar sulfonamide .
- 4,4'-Methylenebis(cyclohexylamine) : Lower molecular weight (210.36 g/mol) but higher basicity (two primary amines) .
Stability
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Synthetic Utility : DCHA salts dominate in peptide synthesis due to superior crystallinity vs. sodium or potassium salts .
- Side-Chain Engineering : Modifications like tert-butyl (t-Bu) or Mbs groups enhance stability against enzymatic degradation in drug candidates .
- Toxicity Mitigation: Newer analogues replace DCHA with less lipophilic counterions (e.g., trisaminomethane) to reduce bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
